2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C17H17FO . It is a specialized chemical that is not widely available .
Physical And Chemical Properties Analysis
2’,6’-Dimethyl-3-(4-fluorophenyl)propiophenone has a molecular weight of 256.31 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Scientific Research Applications
Polymorphs and Solvates in Crystal Engineering
- The study by Nath & Baruah (2013) explores polymorphs and solvates of bis-phenols, closely related to the compound of interest. They discuss different crystal densities and self-assembly through various interactions, highlighting the importance of such compounds in crystal engineering.
Structural Studies for Nonlinear Optics
- Research by Boese et al. (2002) details the crystal structures and packing of compounds including 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, which are investigated for their potential in octupolar nonlinear optical (NLO) materials. This demonstrates the relevance of such fluorine-substituted compounds in the field of optics.
Applications in Fluorescence and Thermal Stability
- The paper by Baek & Harris (2005) discusses the synthesis of phenylquinoxaline oligomers containing fluorophenyl groups. These oligomers exhibit high fluorescence and thermal stability, suggesting potential applications in materials science.
Polymer Science and High Glass-Transition Temperature
- Huang et al. (2007) synthesized novel arylene ether polymers with high glass-transition temperatures, including fluorophenyl groups. These polymers are noted for their excellent thermal stability and solubility in organic solvents, indicating their utility in advanced polymer applications.
Development of Fluoroionophores
- In the field of analytical chemistry, Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives. These compounds, including fluorophenyl groups, showed potential in metal recognition and fluorescence methods.
Crystal Structure Analysis
- Nagaraju et al. (2018) focused on the crystal structure of a compound containing a fluorophenyl group. Their work contributes to understanding the structural aspects of such compounds, which is vital in material and pharmaceutical sciences.
Sensing Applications
- The study by Rong (2009) highlights the synthesis of a new material sensitive to toxic organophosphate vapor, incorporating a fluorophenyl group. This research underscores the potential of such compounds in developing sensors for environmental monitoring.
Safety And Hazards
properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO/c1-12-4-3-5-13(2)17(12)16(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBYVODKONIJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644581 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dimethyl-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-34-8 |
Source
|
Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.